![molecular formula C18H24N4O2 B2785648 N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide CAS No. 946272-99-7](/img/structure/B2785648.png)
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide, also known as MPPI, is a chemical compound that has been widely studied for its potential therapeutic effects. MPPI belongs to a class of compounds known as pyrimidine-based inhibitors, which have been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide is not fully understood, but it is thought to involve the inhibition of enzymes involved in key cellular processes. In cancer research, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that promote cell growth and survival. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and survival, the reduction of amyloid-beta plaque accumulation, and the protection of dopaminergic neurons from oxidative stress and neuroinflammation. These effects are thought to be mediated through the inhibition of key cellular enzymes and the activation of cellular pathways involved in the regulation of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide has several advantages for use in lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its potential therapeutic effects in a range of diseases. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide, including the identification of new targets for its therapeutic effects, the development of more potent and selective inhibitors, and the exploration of its potential use in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in a range of diseases.
Synthesemethoden
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide involves the reaction of 2-methyl-6-propoxypyrimidin-4-amine with 4-aminobenzoyl isobutyric acid. The resulting compound is then purified through a series of chromatographic techniques to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide has been studied for its potential therapeutic effects in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-5-10-24-17-11-16(19-13(4)20-17)21-14-6-8-15(9-7-14)22-18(23)12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOGRTXPHQGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.